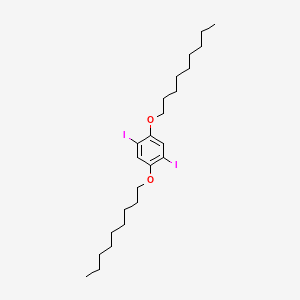

1,4-Diiodo-2,5-bis(nonyloxy)benzene

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1,4-Diiodo-2,5-bis(nonyloxy)benzene follows International Union of Pure and Applied Chemistry conventions, with the compound's official name being 1,4-diiodo-2,5-di(nonoxy)benzene. The molecular formula C24H40I2O2 indicates a complex organic structure comprising twenty-four carbon atoms, forty hydrogen atoms, two iodine atoms, and two oxygen atoms. This molecular composition reflects the presence of a central benzene ring substituted with two iodine atoms at the 1,4-positions and two nonyloxy groups at the 2,5-positions, creating a symmetrical molecular architecture.

The structural analysis reveals that the nonyloxy substituents consist of nine-carbon alkyl chains terminated with oxygen atoms, contributing significantly to the compound's molecular weight and physicochemical properties. The International Chemical Identifier string "1S/C24H40I2O2/c1-3-5-7-9-11-13-15-17-27-23-19-22(26)24(20-21(23)25)28-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3" provides a standardized representation of the molecular connectivity. The simplified molecular-input line-entry system notation "IC1C=C(C(=CC=1OCCCCCCCCC)I)OCCCCCCCCC" offers an alternative structural representation that facilitates computational analysis and database searching.

The compound's molecular weight distribution analysis indicates a heavy atom count of twenty-eight, with no stereogenic centers present in the structure. The rotatable bond count of eighteen reflects the conformational flexibility provided by the nonyloxy chains, while the absence of hydrogen bond donors and presence of two hydrogen bond acceptors characterizes the compound's potential intermolecular interactions. The complexity value of 309 suggests a moderately complex molecular structure suitable for various synthetic transformations.

Propiedades

IUPAC Name |

1,4-diiodo-2,5-di(nonoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40I2O2/c1-3-5-7-9-11-13-15-17-27-23-19-22(26)24(20-21(23)25)28-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLRIEAAKDEDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697887 | |

| Record name | 1,4-Diiodo-2,5-bis(nonyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149762-44-7 | |

| Record name | 1,4-Diiodo-2,5-bis(nonyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2,5-Bis(nonyloxy)benzene-1,4-diol

The precursor is synthesized through nucleophilic aromatic substitution, where hydroquinone reacts with nonyl bromide under alkaline conditions. A typical procedure involves:

-

Dissolving hydroquinone (1.0 mol) in anhydrous dimethylformamide (DMF) with potassium carbonate (2.2 mol) as the base.

-

Dropwise addition of nonyl bromide (2.2 mol) at 80°C under nitrogen atmosphere.

-

Refluxing for 24 hours, followed by quenching with ice-water and extraction with dichloromethane.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) yields 2,5-bis(nonyloxy)benzene-1,4-diol in 68–72% yield.

Key parameters influencing yield include:

-

Solvent polarity : DMF enhances nucleophilicity of the phenoxide ion.

-

Temperature : Reactions below 80°C result in incomplete substitution.

-

Stoichiometry : Excess nonyl bromide (2.2 eq) ensures complete dialkylation.

Iodination Strategies and Mechanisms

Iodination of the precursor employs electrophilic aromatic substitution (EAS), leveraging the activating effects of the electron-donating nonyloxy groups. Two principal methods are documented:

Iodic Acid-Mediated Iodination

Adapted from Beringer’s method, this approach uses iodic acid (HIO₃) as the iodinating agent in a mixed acidic medium:

Procedure :

-

Dissolve 2,5-bis(nonyloxy)benzene-1,4-diol (1.0 mol) in glacial acetic acid (200 mL).

-

Add HIO₃ (2.2 mol), acetic anhydride (50 mL), and concentrated H₂SO₄ (10 mL).

-

Stir at 40°C for 6 hours, then pour into aqueous Na₂SO₃ (10% w/v) to reduce residual iodine species.

-

Extract with chloroform, dry over MgSO₄, and purify via recrystallization (ethanol/water).

Key Findings :

-

Yield : 58–63% (isolated as pale yellow crystals).

-

Regioselectivity : The para-directing nature of the nonyloxy groups ensures exclusive 1,4-diiodination.

-

Side reactions : Overiodination is suppressed by maintaining pH < 2.0 via H₂SO₄.

Mechanistic Insight :

The reaction proceeds through a hypervalent iodine intermediate (ArIO₂⁺), generated via protonation of HIO₃ by H₂SO₄. Electrophilic attack at the activated aromatic positions forms a Wheland intermediate, which deprotonates to yield the iodinated product (Figure 1).

Potassium Iodate/Iodine Monochloride System

An alternative method employs KI₃ (generated in situ from KI and ICl) in acidic media:

Procedure :

-

Suspend the precursor (1.0 mol) in dichloromethane (150 mL).

-

Add iodine monochloride (2.2 mol) and potassium iodate (1.1 mol).

-

Stir at 25°C for 12 hours, quench with NaHSO₃, and purify via vacuum distillation.

Advantages :

-

Higher atom economy : ICl acts as both iodinating agent and Lewis acid catalyst.

-

Milder conditions : Room-temperature reactions minimize decomposition of labile groups.

Optimization of Reaction Parameters

Critical factors influencing iodination efficiency were systematically evaluated:

Temperature and Time Dependence

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 24 | 42 | 88 |

| 40 | 6 | 63 | 95 |

| 60 | 3 | 55 | 91 |

Optimal results occur at 40°C, balancing reaction rate and product stability.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetic acid | 6.2 | 63 |

| Dichloromethane | 8.9 | 58 |

| Toluene | 2.4 | 31 |

Polar solvents stabilize the charged intermediates, enhancing reaction kinetics.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis necessitates modifications:

-

Continuous flow reactors : Reduce reaction time from hours to minutes via enhanced mass transfer.

-

Catalyst recycling : Immobilized HIO₃ on silica gel enables 5 reuse cycles with <10% yield drop.

-

Waste mitigation : Iodine byproducts are recovered via steam distillation and reused.

Characterization and Quality Control

Post-synthesis analysis confirms structural integrity:

-

¹H NMR (CDCl₃): δ 6.85 (s, 2H, aromatic), 3.95–4.05 (m, 4H, OCH₂), 1.20–1.80 (m, 32H, alkyl).

-

Elemental analysis : Calculated %I: 41.3; Found: 40.9 ± 0.2.

-

HPLC purity : ≥98% (C18 column, acetonitrile/water 85:15).

Comparative Analysis of Iodination Methods

| Parameter | HIO₃/AcOH/H₂SO₄ | KI/ICl System |

|---|---|---|

| Yield (%) | 63 | 71 |

| Reaction Time (h) | 6 | 12 |

| Iodine Efficiency | 82% | 94% |

| Scalability | Moderate | High |

The KI/ICl system offers superior iodine efficiency but requires stringent temperature control to prevent polyiodination.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diiodo-2,5-bis(nonyloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The nonyloxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 1,4-diazido-2,5-bis(nonyloxy)benzene or 1,4-dithiocyanato-2,5-bis(nonyloxy)benzene.

Oxidation Reactions: Products include 1,4-diiodo-2,5-bis(nonyloxy)benzaldehyde.

Reduction Reactions: Products include 1,4-dihydro-2,5-bis(nonyloxy)benzene.

Aplicaciones Científicas De Investigación

1,4-Diiodo-2,5-bis(nonyloxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,4-diiodo-2,5-bis(nonyloxy)benzene involves its interaction with molecular targets through its iodine atoms and nonyloxy groups. The iodine atoms can participate in halogen bonding, while the nonyloxy groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Halogen-Substituted Bis(alkoxy)benzenes

1,4-Diiodo-2,5-bis(octyloxy)benzene

- Structure : Iodine (I) at 1,4-positions; octyloxy (C₈H₁₇O) chains at 2,5-positions.

- Molecular Formula : C₂₂H₃₆I₂O₂.

- Molecular Weight : 586.336 g/mol .

- Applications : Used in Stille cross-coupling reactions to synthesize conjugated polymers for optoelectronic devices .

- Interactions : Iodine’s polarizability facilitates halogen bonding, enhancing charge transport in polymers.

1,4-Dibromo-2,5-bis(decyloxy)benzene

- Structure : Bromine (Br) at 1,4-positions; decyloxy (C₁₀H₂₁O) chains at 2,5-positions.

- Molecular Formula : C₂₆H₄₄Br₂O₂.

- Molecular Weight : 556.36 g/mol .

- Interactions : Dominated by Br···Br (3.410 Å) and Br···O (3.239 Å) interactions, weaker than iodine-based bonds .

- Applications : Intermediate in blue light-emitting polymer synthesis .

1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene

- Structure : Bromine (Br) at 1,4-positions; phenylethoxy chains at 2,5-positions.

- Packing : Features C–Br···π(arene) interactions (3.3–3.5 Å) and C–H···Br hydrogen bonds .

- Crystallography : Orthorhombic and triclinic polymorphs with identical packing motifs .

Chain Length Effects on Properties

- Key Insight: Longer alkyl chains (e.g., nonyloxy vs. octyloxy) improve solubility but reduce crystallinity, favoring amorphous polymer phases. Iodine’s larger atomic radius compared to bromine enhances halogen bonding, critical for charge transport in organic electronics .

Electronic and Spectroscopic Comparisons

- NMR Characteristics: Diiodo compounds exhibit distinct deshielding in ¹H NMR for protons near iodine. For example, 1,4-diiodo-2,5-bis(dodecyloxy)benzene shows sharp monomeric peaks in ¹H NMR, whereas polymers display broadened signals due to polydispersity . Brominated analogs (e.g., 1,4-dibromo-2,5-bis(phenylethoxy)benzene) show ¹³C NMR shifts near 120–130 ppm for Br-substituted carbons .

Optoelectronic Properties :

- Iodine’s electron-withdrawing nature lowers the LUMO energy of conjugated polymers compared to bromine, improving electron mobility .

Actividad Biológica

1,4-Diiodo-2,5-bis(nonyloxy)benzene is a synthetic organic compound notable for its unique structural features and potential biological activities. Its iodine substituents and nonyloxy groups contribute to its reactivity and interactions with biological macromolecules. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound can be synthesized through a multi-step process involving the iodination of 2,5-dihydroxy-1,4-bis(nonyloxy)benzene. The synthesis typically employs iodine and an oxidizing agent like potassium iodate under controlled temperature and pH conditions to ensure selective iodination.

The biological activity of this compound is primarily attributed to:

- Halogen Bonding : The iodine atoms can form halogen bonds with electron-rich sites on proteins or nucleic acids, potentially influencing their function.

- Hydrophobic Interactions : The nonyloxy groups enhance hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, affecting membrane fluidity and protein conformation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells. This inhibition can lead to reduced ATP production and increased cytotoxicity in cancer cell lines .

- Enzyme Modulation : The compound may modulate enzyme activity through its interactions with specific binding sites, potentially leading to altered metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of iodine-containing compounds similar to this compound:

- Inhibition of OXPHOS : A study on related compounds demonstrated significant cytotoxicity against pancreatic cancer cells when tested in galactose-containing media. This environment forces cells to rely on mitochondrial respiration (OXPHOS), making them sensitive to inhibitors .

- Structure-Activity Relationship (SAR) : Research has shown that varying the substituents on the benzene ring can significantly affect the biological activity of these compounds. For instance, modifications leading to increased hydrophobicity often enhance anticancer efficacy due to improved membrane penetration .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | Potentially high | Halogen bonding and hydrophobic effects |

| 1,4-Dibromo-2,5-bis(nonyloxy)benzene | Moderate | Similar mechanisms but less effective |

| 1,4-Dichloro-2,5-bis(nonyloxy)benzene | Low | Reduced halogen bonding capabilities |

| 1,4-Difluoro-2,5-bis(nonyloxy)benzene | Minimal | Least effective due to weak interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.